1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene
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Overview
Description
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C8H3Cl2F5OS and a molecular weight of 313.07 g/mol . This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethylthio group attached to a benzene ring, making it a highly fluorinated aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves the introduction of the difluoromethoxy and trifluoromethylthio groups onto a chlorinated benzene ring. The synthetic route may include:
Halogenation: Chlorination of a benzene derivative to introduce chlorine atoms at specific positions.
Fluorination: Introduction of fluorine atoms using reagents like .
Thioether Formation: Introduction of the trifluoromethylthio group using reagents like .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these may be less common due to the stability of the fluorinated groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles like amines or alkoxides can be used.
Oxidizing Agents: For oxidation reactions, agents like or may be used.
Reducing Agents: For reduction reactions, agents like or may be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions could produce more complex aromatic compounds.
Scientific Research Applications
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique chemical properties.
Medicine: Research into its potential as a drug candidate or as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms and the trifluoromethylthio group can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene
- 1,2-Dichloro-4-methyl-5-(trifluoromethoxy)benzene
Uniqueness
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene is unique due to the specific arrangement of its halogen atoms and the presence of both difluoromethoxy and trifluoromethylthio groups. This combination of functional groups imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various scientific and industrial applications.
Biological Activity
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene, with the chemical formula C8H3Cl2F5OS and CAS Number 1807052-65-8, is a complex organofluorine compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, biological activity, and relevant case studies.
Structural Characteristics
The compound features a benzene ring substituted with multiple electronegative groups, including:
- Two chlorine atoms
- Two fluorine atoms
- A difluoromethoxy group
- A trifluoromethylthio group
These substituents significantly influence the compound's reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C8H3Cl2F5OS |
Molecular Weight | 313.07 g/mol |
CAS Number | 1807052-65-8 |
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Material : A suitable chlorinated benzene derivative.
- Nucleophilic Substitution : Introduction of the difluoromethoxy group through nucleophilic substitution reactions.
- Formation of the Trifluoromethylthio Group : This may involve specific reagents that facilitate the introduction of sulfur-containing groups.
Biological Activity
Research indicates that compounds like this compound exhibit a variety of biological activities:
Antimicrobial Activity
Studies have shown that similar organofluorine compounds can possess antimicrobial properties. The presence of electronegative substituents may enhance binding affinity to microbial targets, potentially leading to effective antimicrobial agents. For example, compounds with trifluoromethyl groups have been noted for their increased potency against various bacterial strains .
Antitumor Activity
Research on structurally related compounds has indicated potential antitumor effects. For instance, certain benzothiazole derivatives demonstrated significant activity against cancer cell lines . The unique combination of halogen substituents in this compound could similarly influence its antitumor efficacy.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Antimicrobial Testing : A study evaluated the antimicrobial activity of various halogenated compounds against Escherichia coli and Staphylococcus aureus. Results indicated that certain substitutions enhanced antibacterial effects significantly .
- Antitumor Studies : Research on benzothiazole derivatives showed promising results in inhibiting tumor cell proliferation, suggesting that similar organofluorine structures could be explored for their antitumor potential .
- Molecular Interaction Studies : Investigations into the binding modes of halogenated compounds with DNA revealed that such compounds predominantly bind within the minor groove, which may affect their biological activity .
Properties
Molecular Formula |
C8H3Cl2F5OS |
---|---|
Molecular Weight |
313.07 g/mol |
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-3-2-6(17-8(13,14)15)4(10)1-5(3)16-7(11)12/h1-2,7H |
InChI Key |
LWEMDRHROLLMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)SC(F)(F)F)Cl)OC(F)F |
Origin of Product |
United States |
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